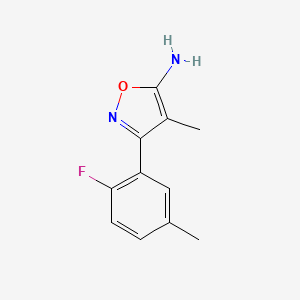

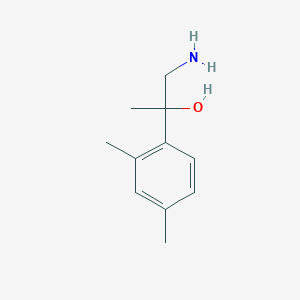

![molecular formula C13H17FN2O B1528763 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one CAS No. 1404976-28-8](/img/structure/B1528763.png)

3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

Overview

Description

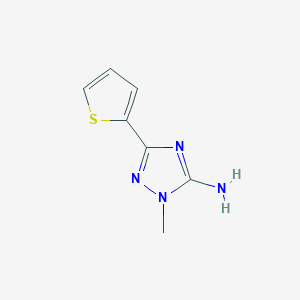

“3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one” is a chemical compound with the CAS Number: 1404976-28-8 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 3-amino-1-[1-(4-fluorophenyl)ethyl]-2-piperidinone .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Crystal Structure Analysis

Studies have shown the significance of piperidine derivatives in crystallography, highlighting their structural diversity and potential as building blocks in complex molecular frameworks. For instance, research on piperidin-4-ylidene derivatives emphasizes the variation in molecular conformation and the impact of substituents on crystal structures, suggesting their utility in designing materials with specific optical or electronic properties (Raghuvarman et al., 2014).

Antimicrobial and Antituberculosis Agents

Piperidine derivatives have been evaluated for their antimicrobial efficacy. Notably, thiazole-aminopiperidine hybrids have shown promising results as inhibitors of Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory action against the tuberculosis pathogen without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Anticancer Applications

The synthesis of polyfunctionalized piperidone oxime ethers and their evaluation on human cervical carcinoma (HeLa) cells underline the potential of piperidine derivatives in cancer research. Certain compounds have shown promising in vitro antiproliferative activity, suggesting a path for further optimization towards anticancer drug development (Parthiban et al., 2011).

Heterogeneous Catalysis

Research into the synthesis of highly functionalized piperidine derivatives via one-pot, multi-component reactions facilitated by silica sulfuric acid highlights the role of piperidine in organic synthesis and drug discovery. This approach not only underscores the versatility of piperidine scaffolds in medicinal chemistry but also demonstrates the efficiency of heterogeneous catalysts in the synthesis of complex organic molecules (Basyouni et al., 2015).

Novel Inhibitors

The design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors provide insight into the potential of piperidine derivatives in the development of new therapeutic agents for treating cancer. These compounds have shown significant tumor growth inhibition in preclinical models, suggesting their potential as lead compounds for further drug development (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

3-amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9(10-4-6-11(14)7-5-10)16-8-2-3-12(15)13(16)17/h4-7,9,12H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCIPWRLCAOSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

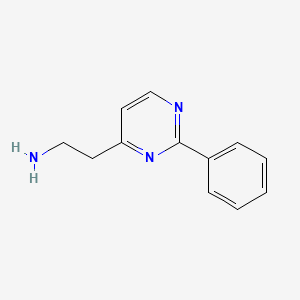

![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

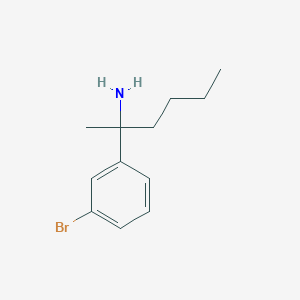

![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

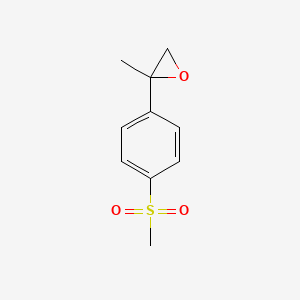

![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)